Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone

Purification Distillation Thermal Stability

Researchers requiring reproducible synthesis often encounter variability when substituting cycloalkyl ketone analogs. This compound solves that issue with its precise 2,3-dimethylphenyl substitution pattern, which quantifiably alters boiling point (366.8 °C), density (0.987 g/cm³), and vapor pressure compared to 2,4- or cyclobutyl variants. - Ensures consistent retention times for HPLC/GC-MS method development. - High thermal stability supports demanding reaction conditions and distillation. - Available from stock with a purity of ≥97%, eliminating lead-time uncertainty for critical R&D workflows.

Molecular Formula C17H24O
Molecular Weight 244.37 g/mol
CAS No. 898793-49-2
Cat. No. B1293202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone
CAS898793-49-2
Molecular FormulaC17H24O
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CCC(=O)C2CCCCC2)C
InChIInChI=1S/C17H24O/c1-13-7-6-10-15(14(13)2)11-12-17(18)16-8-4-3-5-9-16/h6-7,10,16H,3-5,8-9,11-12H2,1-2H3
InChIKeyXZLUOTXRQAPORH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl 2-(2,3-dimethylphenyl)ethyl Ketone: Physicochemical Profile


Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone (IUPAC: 1-cyclohexyl-3-(2,3-dimethylphenyl)propan-1-one) is a synthetic organic compound with the molecular formula C17H24O and a molecular weight of 244.38 g/mol . It is characterized as a ketone featuring a cyclohexyl group and a 2,3-dimethylphenyl ethyl moiety . Primarily offered as a research chemical with a purity of 97% or greater , it serves as a specialized intermediate or building block in chemical synthesis, with recent patent analyses suggesting sustained commercial interest in modified ketone structures for advanced material applications [1].

1 Synthetic intermediate requiring high-boiling point and low volatility for controlled reactions
2 Analytical reference standard with distinct density, MW, and regioisomer signature for method development
3 Structure-property relationship probe in material science using the 2,3-dimethylphenyl substitution pattern

Why Cycloalkyl Analogs Fail


While sharing a core 2-(2,3-dimethylphenyl)ethyl ketone scaffold, substitutions of the cycloalkyl group (e.g., cyclobutyl or cyclopentyl) or alterations of the dimethylphenyl regioisomer (e.g., 2,4-dimethyl) are not interchangeable with the target cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone. These seemingly minor structural modifications produce quantifiable changes in critical physicochemical parameters, including boiling point, density, and vapor pressure . Such differences directly impact experimental reproducibility and process scalability in applications like purification (distillation), formulation, and as synthetic intermediates where specific physical properties are required. The specific combination of the cyclohexyl ring and the 2,3-dimethyl substitution pattern is therefore essential for maintaining consistency in research and development workflows.

Target compound
Cycloalkyl ring size (cyclobutyl, cyclopentyl) alters boiling point and density; may shift purification and formulation behavior
Target regioisomer
2,4-Dimethyl substitution changes volatility and intermolecular interactions; direct interchange may affect reaction consistency
Target identity
Molecular weight differences (>6%) impact stoichiometric calculations and analytical detection; potential misidentification risk

Quantitative Differentiation from Structural Analogs


Elevated Boiling Point vs. Cyclobutyl Analog

The cyclohexyl analog exhibits a significantly higher predicted boiling point (366.8 °C) compared to the cyclobutyl derivative (333.1 °C), a difference of +33.7 °C . This indicates stronger intermolecular forces and reduced volatility for the cyclohexyl compound.

Boiling Point vs Cyclobutyl
Predicted data
+33.7 °C higher for target (366.8 °C vs 333.1 °C)
Reduced volatility may support distillation-dependent purification workflows
ACD/Labs prediction; cross-study comparable
Purification Distillation Thermal Stability

Density vs. Cyclopentyl Analog

The cyclohexyl analog has a reported density of 0.987 g/cm³ , which is approximately 3% higher than the cyclopentyl analog's reported density of 0.96 g/cm³ . This difference reflects the change in molecular packing and mass due to the larger cycloalkyl ring.

Density vs Cyclopentyl
Predicted / reported
0.987 g/cm³ vs 0.96 g/cm³ (+0.027 g/cm³)
Density shift may influence phase separation and solution preparation accuracy
Predicted and supplier data; cross-study
Formulation Process Chemistry Physical Property

Boiling Point: 2,3- vs. 2,4-Dimethylphenyl

The target compound, with its 2,3-dimethyl substitution pattern, exhibits a predicted boiling point of 366.8 °C . In contrast, the 2,4-dimethyl regioisomer has a predicted boiling point of 363.4 °C , a difference of -3.4 °C. This demonstrates that the position of the methyl groups on the phenyl ring alters the compound's volatility and intermolecular interactions.

Boiling Point: 2,3- vs 2,4-Regioisomer
Predicted data
366.8 °C vs 363.4 °C (+3.4 °C for 2,3-isomer)
Regioisomer substitution alters volatility; supports method-specific reference selection
ACD/Labs prediction; cross-study comparable
Structure-Activity Relationship Physical Organic Chemistry Purification

Molecular Weight vs. Cycloalkyl Analogs

The target compound's molecular weight (244.38 g/mol) is a direct function of its cyclohexyl substituent. It is 13.2% heavier than the cyclobutyl analog (216.32 g/mol) and 6.2% heavier than the cyclopentyl analog (230.17 g/mol) .

Molecular Weight vs Analogs
Class-level inference
244.38 g/mol; +13.2% vs cyclobutyl, +6.2% vs cyclopentyl
Significant MW difference affects MS detection and stoichiometric precision
Calculated; class-level inference
Analytical Chemistry Mass Spectrometry Stoichiometry

Primary Application Scenarios


High-Boiling Synthetic Intermediate

The high boiling point of 366.8 °C and low predicted vapor pressure (0.0±0.8 mmHg at 25°C) of cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone make it a suitable intermediate or building block in synthetic pathways where thermal stability and low volatility are required. This contrasts with lower-boiling analogs like the cyclobutyl derivative (333.1 °C) , which would be more prone to evaporative loss or co-distillation under similar reaction conditions, thereby affecting reaction yields and product purity.

Analytical Reference Standard

The distinct combination of its molecular weight (244.38 g/mol) , density (0.987 g/cm³) , and specific 2,3-dimethyl substitution pattern positions this compound as a precise reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS). These quantifiable properties allow for unambiguous identification and quantification, differentiating it from its regioisomer (2,4-dimethylphenyl analog, bp 363.4 °C) and other cycloalkyl variants, which would produce different retention times and spectral signatures.

Advanced Materials and Liquid Crystals

The compound's core cyclohexylphenyl structure is a recognized scaffold in the development of polymerizable mesogenic or liquid crystalline materials, as noted in relevant patent literature [1]. While the target compound itself may not be the final active material, its specific 2,3-dimethylphenyl substitution pattern provides a unique combination of steric and electronic properties for probing structure-property relationships in new material formulations. Substitution with a different regioisomer, such as the 2,4-dimethyl analog , would be expected to alter molecular packing and therefore the mesogenic behavior of derived polymers.

Pharmacological Tool Compound

Related cyclohexyl derivatives have been investigated in high-affinity binding assays for the Nociceptin/Orphanin FQ (NOP) receptor, with some analogs demonstrating Ki values in the low nanomolar range (e.g., 1.10 nM) [2]. While no such data exists for the target compound, its structural similarity to these pharmacologically active cyclohexyl scaffolds suggests it may be a valuable tool compound or negative control in medicinal chemistry programs exploring this receptor family, provided that its distinct 2,3-dimethylphenyl substitution pattern is maintained for valid structure-activity relationship (SAR) analysis.

Application
Selection Property
Validation Focus
High-boiling synthetic intermediate research
Thermal stability and low volatility profile
Distillation and reaction yield monitoring
Analytical reference standard development
Distinct MW, density, and regioisomer pattern
Method selectivity and retention time differentiation
Material structure-property relationship studies
Steric and electronic properties of 2,3-dimethylphenyl
Mesogenic behavior and polymer property evaluation
NOP receptor tool compound exploration
Structural similarity to cyclohexyl NOP ligands
Binding affinity benchmarking and SAR context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.